![molecular formula C14H20N2 B1679367 N,N-Diethyltryptamine CAS No. 61-51-8](/img/structure/B1679367.png)
N,N-Diethyltryptamine
Overview
Description
Diethyltryptamine, also known by its chemical name N,N-diethyltryptamine, is a synthetic compound belonging to the class of tryptamines. It is a psychedelic drug closely related to N,N-dimethyltryptamine and 4-HO-DET. Diethyltryptamine is known for its hallucinogenic properties and has been studied for its potential effects on perception and consciousness .
Preparation Methods
Diethyltryptamine can be synthesized through various chemical routes. One common method involves the alkylation of tryptamine with diethylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial production methods for diethyltryptamine are not well-documented due to its classification as a controlled substance in many countries
Chemical Reactions Analysis
Diethyltryptamine undergoes various chemical reactions, including:
Oxidation: Diethyltryptamine can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert diethyltryptamine to its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Diethyltryptamine can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction may produce secondary amines.
Scientific Research Applications
Pharmacological Properties
N,N-Diethyltryptamine is a member of the tryptamine family, which includes other compounds like DMT and psilocybin. Its pharmacological profile suggests it acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor site, similar to other psychedelics. Studies indicate that DET may induce altered states of consciousness, hallucinations, and profound changes in perception and cognition.
Table 1: Comparison of Tryptamines
Compound | Primary Action | Key Effects |
---|---|---|
This compound | 5-HT2A Agonist | Hallucinations, altered perception |
N,N-Dimethyltryptamine | 5-HT2A Agonist | Intense visual and auditory hallucinations |
Psilocybin | 5-HT2A Agonist | Mystical experiences, emotional release |
Therapeutic Potential
Recent studies suggest that psychedelics like DET may have therapeutic applications for various mental health conditions. Although specific research on DET is limited, parallels can be drawn from findings related to DMT and other psychedelics.
A. Treatment of Mood Disorders
Psychedelics have shown promise in treating mood disorders such as major depressive disorder and anxiety disorders. In a study involving DMT, patients reported significant reductions in depressive symptoms following treatment, suggesting that DET could exhibit similar effects due to its structural similarity to DMT .
B. Addiction Therapy
Psychedelics are being explored for their potential in addiction therapy. They may facilitate emotional breakthroughs and cognitive restructuring in individuals with substance use disorders. The neurobiological mechanisms underlying these effects are thought to involve increased neuroplasticity and enhanced emotional processing .
Neurobiological Effects
Research indicates that psychedelics can promote neurogenesis—the growth of new neurons—particularly in the hippocampus. This effect has been documented with DMT, which activates neural stem cells in the adult brain . While direct studies on DET's neurogenic effects are scarce, its pharmacological profile suggests it may similarly influence neuroplasticity.
Table 2: Neurobiological Effects of Psychedelics
Compound | Neurogenic Effects | Mechanism of Action |
---|---|---|
N,N-Dimethyltryptamine | Promotes neurogenesis | Sigma-1 receptor activation |
Psilocybin | Enhances neuroplasticity | Serotonin receptor modulation |
This compound | Potentially similar effects | Hypothesized serotonin receptor action |
Notable Findings:
- Neuroplasticity Enhancement: Similar compounds have demonstrated the ability to enhance synaptic connections and promote recovery after brain injuries.
- Emotional Processing: Users report significant emotional releases during experiences with DET-like compounds, which could be beneficial in psychotherapy settings.
Mechanism of Action
The mechanism of action of diethyltryptamine is thought to involve serotonin receptor agonism. It binds to serotonin receptors, particularly the 5-HT2A receptor, leading to altered perception and consciousness. This mechanism is similar to other classic psychedelics like N,N-dimethyltryptamine. The molecular targets and pathways involved include the activation of serotonin receptors and subsequent modulation of neurotransmitter release .
Comparison with Similar Compounds
Diethyltryptamine is structurally similar to other tryptamines, such as:
N,N-Dimethyltryptamine (DMT): Both compounds are hallucinogenic, but diethyltryptamine can be taken orally without the need for monoamine oxidase inhibitors, unlike DMT.
Diethyltryptamine’s uniqueness lies in its ability to be orally active without the need for additional inhibitors, making it more accessible for certain types of research and potential therapeutic applications .
Biological Activity
N,N-Diethyltryptamine (DET) is a lesser-known psychedelic compound structurally related to N,N-dimethyltryptamine (DMT). Despite its relative obscurity, DET has garnered interest for its potential biological activities, pharmacokinetics, and therapeutic implications. This article reviews the existing literature on the biological activity of DET, focusing on its pharmacological properties, mechanisms of action, and clinical studies.
Chemical Structure and Synthesis
This compound is an indole alkaloid derived from tryptamine, similar to other tryptamines like DMT. The synthesis of DET occurs through the alkylation of tryptamine with diethyl sulfate or other ethylating agents. The chemical structure can be represented as follows:
Pharmacological Properties
Psychoactive Effects : DET is known to induce psychedelic effects similar to those of DMT, although its duration and intensity can vary. Clinical studies have shown that DET can produce profound alterations in perception, mood, and cognition.
Pharmacokinetics : A study on the pharmacokinetics of DET revealed that it has a rapid onset of action with a relatively short half-life. The compound is primarily metabolized by monoamine oxidase (MAO), which plays a crucial role in its clearance from the body.
Parameter | Value |
---|---|
Half-life | 9-12 minutes |
Clearance | Rapid |
Metabolism | MAO-mediated |
DET acts primarily as a serotonin receptor agonist, particularly at the 5-HT_2A receptor, which is implicated in the modulation of mood and perception. This mechanism is similar to that of other psychedelics, suggesting that DET may influence serotonergic pathways in the brain.
- Receptor Binding : Research indicates that DET binds effectively to serotonin receptors, facilitating its psychoactive effects. Its affinity for these receptors may account for both its therapeutic potential and side effects.
Case Studies and Clinical Research
Several studies have explored the effects of DET in clinical settings:
- Faillace et al. (1967) conducted a study administering intramuscular injections of DET to patients. The results indicated that doses produced significant alterations in consciousness without severe adverse effects .
- Neuropharmacological Studies : A review highlighted that DET shares pharmacological properties with DMT but has distinct metabolic pathways and receptor interactions .
- Therapeutic Potential : There is growing interest in the potential therapeutic applications of DET in treating anxiety and depression, similar to findings with other psychedelics .
Safety and Toxicity
Research indicates that DET has a favorable safety profile when used in controlled settings. Adverse effects are generally mild compared to other psychoactive substances; however, cardiovascular responses can be significant at higher doses.
Properties
CAS No. |
61-51-8 |
---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N,N-diethyl-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C14H20N2/c1-3-16(4-2)10-9-12-11-15-14-8-6-5-7-13(12)14/h5-8,11,15H,3-4,9-10H2,1-2H3 |
InChI Key |
LSSUMOWDTKZHHT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCN(CC)CCC1=CNC2=CC=CC=C21 |
Appearance |
Solid powder |
melting_point |
169–171 °C |
Key on ui other cas no. |
61-51-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
20671-78-7 (oxalate[1:1]) 63938-63-6 (mono-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N,N-diethyltryptamine N,N-diethyltryptamine monohydrochloride N,N-diethyltryptamine oxalate (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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